![molecular formula C18H19N5O B5257798 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide](/img/structure/B5257798.png)
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butyl group attached to the benzamide core, along with a phenyl ring substituted with a tetraazolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetraazolyl Group: The phenyl ring is then functionalized with a tetraazolyl group through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Final Assembly: The final step involves coupling the tetraazolyl-substituted phenyl ring with the benzamide core using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Oxidation of the butyl group can yield butanol, butanal, or butanoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, bromo, or alkyl groups.
Aplicaciones Científicas De Investigación
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetraazolyl group can form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butyl-N~1~-[3-(1H-1,2,3-triazol-5-yl)phenyl]benzamide
- 4-butyl-N~1~-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide
- 4-butyl-N~1~-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide
Uniqueness
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide is unique due to the presence of the tetraazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it a valuable scaffold for drug design and other applications.
Propiedades
IUPAC Name |
4-butyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-3-5-13-8-10-14(11-9-13)18(24)19-16-7-4-6-15(12-16)17-20-22-23-21-17/h4,6-12H,2-3,5H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZIKXIXHHJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
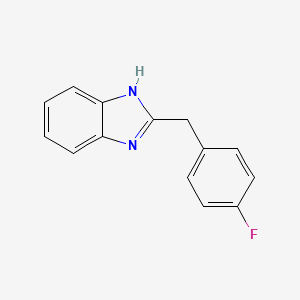
![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5257727.png)
![3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5257747.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5257749.png)
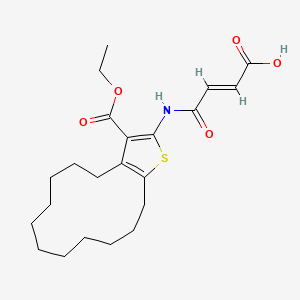
![N-allyl-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5257752.png)
![5-[(tetrahydro-2-furanylmethyl)amino]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5257757.png)
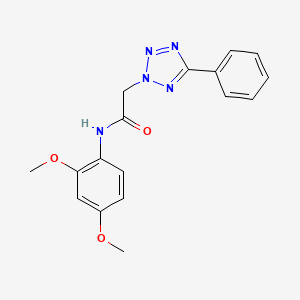
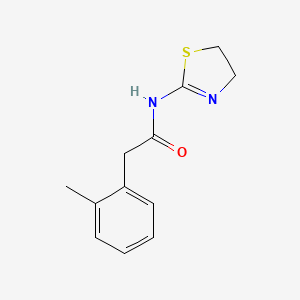
![N-[(2R)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5257770.png)
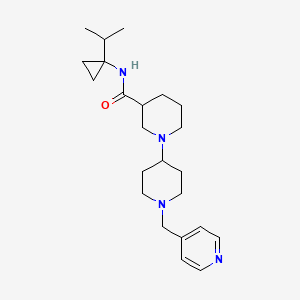
![2-(5-fluoro-2-methylphenyl)-N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5257780.png)
![N-benzyl-N'-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]sulfamide](/img/structure/B5257790.png)
![4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5257801.png)
